1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Description
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole (CAS 259175-24-1) is a halogenated pyrrole derivative characterized by a trifluoromethyl-substituted aromatic ring attached to the nitrogen atom of a pyrrole core. Its molecular formula is C₁₁H₆Cl₂F₃N, with a molecular weight of 280.07 g/mol . The compound serves as a structural motif in agrochemical and pharmaceutical research due to the electron-withdrawing effects of the trifluoromethyl and chlorine substituents, which enhance stability and bioactivity.
Properties
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F3N/c12-8-5-7(11(14,15)16)6-9(13)10(8)17-3-1-2-4-17/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNDNYMRQWSEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)benzaldehyde with pyrrole under acidic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride to facilitate the formation of the pyrrole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Oxidation Reactions
The pyrrole ring undergoes oxidation under controlled conditions. Key transformations include:
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Sulfonamide oxidation : The N-methyl sulfonamide derivative forms sulfoxides (R-SO) and sulfones (R-SO₂) using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or H₂O₂ in acetic acid.
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Aromatic ring oxidation : The electron-withdrawing trifluoromethyl and chlorine substituents stabilize the ring against strong oxidants, but ozonolysis or KMnO₄ under acidic conditions can cleave the phenyl ring.
Nucleophilic Substitution
The sulfonyl chloride derivative participates in nucleophilic substitutions:
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Amine substitution | Aniline, Et₃N, DCM, 0°C→RT | Sulfonamide derivatives | 78–92 | |
| Alcohol substitution | Ethanol, pyridine, reflux | Sulfonate esters | 65–85 |
These reactions exploit the electrophilic sulfur center in the sulfonyl chloride group.
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
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Pyrazole synthesis : Reacts with hydrazones under Vilsmeier-Haack conditions (POCl₃/DMF) to form pyrazole-4-carbaldehydes :
Key data for 6a (R = phenyl):
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Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes yields 1,4-disubstituted triazoles regioselectively :
Hydrolysis and Solvolysis
The sulfonyl chloride group undergoes hydrolysis:
| Conditions | Products | Applications |
|---|---|---|
| H₂O, pH 7, 25°C | Sulfonic acid | Water-soluble intermediates |
| NaOH (aq.), reflux | Sodium sulfonate salts | Ionic liquids synthesis |
Catalytic Functionalization
Palladium-mediated cross-couplings enable aryl-aryl bond formation:
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Suzuki coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to install biaryl systems.
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Buchwald-Hartwig amination : Forms C–N bonds with secondary amines (Pd₂(dba)₃, Xantphos).
Structural Effects on Reactivity
The 2,6-dichloro-4-CF₃-phenyl group exerts steric and electronic influences:
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Steric hindrance : Bulky substituents restrict rotation (torsion angle: 85.2° between phenyl and pyrrole rings) .
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Electronic effects : CF₃ group increases electrophilicity at C-3/C-5 positions (Hammett σₚ = +0.54) .
Mechanistic Insights
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrrole derivatives, including those related to 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole. Compounds derived from this structure have been shown to inhibit pro-inflammatory cytokines and exhibit significant in vitro and in vivo anti-inflammatory activities. For example:
- Cytokine Inhibition : Compounds synthesized from this pyrrole framework have been tested for their ability to inhibit cytokines such as IL-1β and TNF-α. The results indicated that certain derivatives possess comparable efficacy to established anti-inflammatory drugs like diclofenac .
Docking Studies
Molecular docking studies have provided insights into the binding affinities of these compounds with specific targets, such as cyclooxygenase enzymes (COX). These studies suggest that modifications to the pyrrole structure can enhance biological activity by improving binding interactions within the active sites of these enzymes .
Material Science Applications
In addition to biological applications, this compound has potential uses in materials science. Its unique electronic properties make it suitable for applications in:
- Organic Electronics : The compound may serve as a building block for organic semiconductors due to its favorable charge transport characteristics.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing novel 1H-pyrazole derivatives using this compound as a precursor demonstrated successful yields and confirmed structures through NMR and X-ray crystallography techniques . This research underscores the versatility of the compound in generating biologically active molecules.
Case Study 2: Anti-inflammatory Screening
Another significant study evaluated the anti-inflammatory effects of synthesized pyrrole derivatives against various inflammatory mediators. The results indicated that certain derivatives exhibited potent activity in reducing levels of inflammatory markers compared to controls .
Mechanism of Action
The mechanism of action of 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Crystallography:
- Substituents like bromine or sulfonamide groups alter packing efficiency and intermolecular interactions. For example, sulfonamide derivatives exhibit extended hydrogen-bonding networks .
Biological Activity
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole (CAS Number: 259175-24-1) is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₁H₆Cl₂F₃N
- Molecular Weight : 280.07 g/mol
- Structure : The compound features a pyrrole ring substituted with a dichlorophenyl and trifluoromethyl group, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated for various therapeutic potentials:
Antimicrobial Activity
Research indicates that compounds containing the pyrrole structure exhibit antimicrobial properties. For instance, derivatives of pyrrole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for related pyrrole compounds range from 3.12 to 12.5 µg/mL against these pathogens, suggesting that modifications to the pyrrole structure can enhance antibacterial efficacy.
Anticancer Activity
Pyrrole derivatives are also being explored for their anticancer properties. A study highlighted that certain pyrrole-based compounds demonstrated significant antiproliferative effects on human cancer cell lines, including HeLa and HCT116 cells. These compounds exhibited IC50 values in the low micromolar range, indicating potent activity .
Case Study 1: Antibacterial Efficacy
A series of pyrrole derivatives were synthesized and tested for their antibacterial activity. Among these, compounds with halogen substitutions (like the dichloro and trifluoromethyl groups in our compound) showed enhanced activity against Mycobacterium tuberculosis. The most potent derivative had an MIC of 5 µM .
Case Study 2: Anticancer Screening
In a screening of various pyrrole derivatives for anticancer properties, one derivative exhibited selective inhibition of cyclin-dependent kinases (CDK2 and CDK9), which are critical in cell cycle regulation. This compound showed an IC50 value of 0.36 µM against CDK2, demonstrating its potential as a lead compound for cancer therapy .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Disruption of Membrane Integrity : Some studies suggest that pyrrole derivatives can disrupt bacterial membranes, leading to cell death.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of various pyrrole derivatives compared to our compound:
| Compound Name | MIC (µg/mL) | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | 3.12 - 12.5 | 0.36 | Antibacterial/Anticancer |
| Pyrrole Benzamide Derivative | 3.125 | - | Antibacterial |
| Pyrazolo[3,4-b]pyridine Derivative | - | 0.36 | Anticancer |
Q & A
Q. What are the common synthetic routes for preparing 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole and its intermediates?
The compound is typically synthesized via a multi-step process involving diazotization, cyclization, and functionalization. A key intermediate, 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-pyrazole , is prepared by reacting 2,6-dichloro-4-trifluoromethylaniline with nitrosyl sulfuric acid, followed by cyclization with ethyl 2,3-dicyanopropionate in acetic acid . Subsequent derivatization (e.g., sulfonylation, Schiff base formation) employs reagents like 4-bromobenzenesulfonyl chloride or 3-bromobenzaldehyde under mild conditions (room temperature, pyridine solvent) to yield advanced intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Essential methods include:
- X-ray crystallography : Determines crystal packing, bond lengths (e.g., C–F = 1.355 Å), and space groups (e.g., monoclinic P121/c1 with β = 101.36°) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., aromatic proton splitting patterns) and confirms regiochemistry .
- IR spectroscopy : Detects functional groups like cyano (C≡N stretch ~2200 cm⁻¹) and sulfonamide (S=O ~1350 cm⁻¹) .
Q. What are the primary applications of this compound in academic research?
It serves as a precursor for bioactive molecules, including:
- Insecticides : Derivatives like fipronil and flufiprole target GABA receptors or ryanodine receptors in pests .
- Acaricides : Pyrazole-3-carboxamide derivatives exhibit 100% mortality against Tetranychus cinnabarinus at 500 mg/L .
- Materials science : Trifluoromethyl groups enhance thermal stability and electronic properties in polymers .
Advanced Research Questions
Q. How do crystallographic disorders in trifluoromethyl groups affect structural refinement?
The CF₃ group often exhibits rotational disorder, complicating X-ray refinement. For example, in C17H8BrCl2F3N4O2S , fluorine atoms (F1, F2, F3) were refined with partial occupancies (0.50) due to high thermal displacement parameters (Ueq). Constraints on C–F bond lengths (1.355 Å) and fixed occupancy factors improve refinement reliability . This methodological adjustment is critical for accurate electron density mapping in halogen-rich systems.
Q. What strategies optimize bioactivity in pyrazole-based derivatives?
Structure-activity relationship (SAR) studies highlight:
- Electron-withdrawing groups : Substitutions like –CF₃ or –SO₂CF₃ enhance binding to insecticidal targets (e.g., ryanodine receptors) by increasing electrophilicity .
- Stereoelectronic effects : Replacing –CN with –CONH₂ in carboxamide derivatives improves acaricidal potency (e.g., mortality from 30% to 100% at 500 mg/L) .
- Regioselectivity : Position 3 modifications (e.g., sulfinyl groups) boost metabolic stability compared to position 5 .
Q. How can computational methods aid in predicting reactivity of intermediates like 5-amino-3-cyano-pyrazole?
Density functional theory (DFT) calculations predict:
- Nucleophilic sites : The amino group at position 5 exhibits higher nucleophilicity (Fukui indices >0.1) for electrophilic substitutions .
- Thermodynamic stability : ΔG values for cyclization steps (e.g., pyrazole ring formation) correlate with experimental yields (~70–80%) .
- Solvent effects : Acetic acid stabilizes transition states via hydrogen bonding, reducing activation barriers .
Q. What are the challenges in handling reactive intermediates during synthesis?
- Moisture sensitivity : Sodium cyanide (used in α-cyanomethylation) requires anhydrous conditions to prevent hydrolysis .
- Toxic byproducts : Diazotization generates NOx gases, necessitating scrubbers or closed systems .
- Crystallization control : Slow evaporation of methanol/acetone (1:1) yields diffraction-quality crystals but risks polymorph formation .
Q. How does the trifluoromethyl group influence electronic properties in material science applications?
The –CF₃ group:
- Lowers LUMO energy : Enhances electron-accepting capacity in OLED materials (e.g., ~0.3 eV reduction vs. –CH₃) .
- Improves thermal stability : Decomposition temperatures increase by 40–60°C compared to non-fluorinated analogs .
- Modifies π-stacking : Crystal packing analysis shows face-to-face aryl interactions (3.5–4.0 Å spacing) due to dipole-dipole effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
